Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Description
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound featuring a fused 6-membered and 4-membered ring system (bicyclo[4.2.0]octane core) with two nitrogen atoms at positions 2 and 3. The tert-butyl carboxylate group at position 2 enhances steric protection and modulates solubility. This compound is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in synthesizing modulators for GLP-1 receptors .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
JIIFXMDXOJFVMW-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of a suitable diazabicyclo octane precursor with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazabicyclo octane core. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Bicyclo[5.1.0]octane Derivatives
- Example: tert-Butyl(1S,7S)-5-Ethyl-7-(4-fluorophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (CAS: N/A) Structural Differences: Features a 7-membered bicyclo[5.1.0]octane system fused with a cyclopropane ring, compared to the 6-membered bicyclo[4.2.0]octane core. Synthesis: Prepared via cyclization of cyclopropene carboxylic acids with tert-butyl carbamates under basic conditions (e.g., KOH at 35°C) .
Bicyclo[2.2.2]octane Derivatives
- Example : tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5)
- Structural Differences : Rigid bicyclo[2.2.2]octane system with three fused six-membered rings, contrasting with the less strained bicyclo[4.2.0]octane.
- Functional Impact : Increased conformational rigidity may reduce metabolic instability but limit flexibility for target engagement.
- Molecular Weight : 212.29 g/mol, slightly lower than bicyclo[4.2.0] analogs due to smaller ring size .
Stereochemical Variations
rel-(1R,6S)-Isomer (CAS: 2514607-31-7)
- Key Difference : Stereochemistry at positions 1 (R) and 6 (S) alters the spatial orientation of the bicyclic core.
- Impact : May affect binding to chiral receptors or enzymes, as seen in enantiomer-specific activities of pharmaceutical agents .
- Physical Properties : Density 1.1 g/cm³, boiling point 295.4°C, similar to the (1R,6R) isomer .
(1S,6S)-Isomer (CAS: 175229-87-5)
- Functional Relevance : Mirror-image stereochemistry could result in divergent pharmacokinetic profiles or off-target effects .
Substituent Modifications
Aromatic Substituents
- Example: tert-Butyl(1S,7S)-6-Oxo-7-phenyl-5-(pyridin-2-ylmethyl)-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (CAS: N/A) Modification: Incorporates a pyridinylmethyl group and phenyl ring.
Halogenated Derivatives
- Example: tert-Butyl(1S,8S)-8-(3-Bromophenyl)-6-(4-fluorobenzyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate (CAS: N/A) Modification: Bromine and fluorine atoms improve metabolic stability and electronegativity. Synthetic Yield: 90% via amidation and cyclization steps .
Comparative Data Table
Biological Activity
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 2865073-18-1) is a bicyclic compound characterized by a unique diazabicyclo framework that incorporates two nitrogen atoms. This structural feature contributes to its distinctive chemical properties and potential biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, including its interactions, potential therapeutic applications, and comparative analysis with structurally similar compounds.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
The presence of the tert-butyl group enhances the steric and electronic characteristics of the compound, making it an interesting candidate for applications in asymmetric catalysis and organocatalysis .
Interaction with Biological Systems
Preliminary studies suggest that this compound may interact with various biological systems due to its steric bulk and electronic properties. These interactions could influence binding affinities with enzymes or receptors, although detailed interaction studies are still needed to confirm these hypotheses .
Potential Mechanisms of Action :
- Binding to ion channels or receptors involved in pain pathways.
- Modulation of enzyme activity through competitive inhibition or allosteric effects.
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1R,6R-Diazabicyclo[4.2.0]octane | Lacks tert-butyl group | More reactive due to less steric hindrance |
| 1R,3S-Diazabicyclo[3.3.0]octane | Different bicyclic structure | Potentially different catalytic properties |
| 1R,6S-Diazabicyclo[4.3.0]nonane | Larger bicyclic framework | Variations in reactivity and selectivity |
This table highlights how the addition of the tert-butyl group in this compound contributes to its unique steric and electronic characteristics compared to other diazabicyclo compounds .
Q & A
Q. What are the key synthetic routes for enantioselective preparation of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate?
The enantioselective synthesis typically involves stereocontrolled cyclization of acyclic precursors. A common method uses chiral auxiliaries or catalysts to construct the bicyclic scaffold, ensuring retention of the (1R,6R) configuration. For example, cyclopropane-fused intermediates can undergo templated assembly with tert-butyl carbamate groups under basic conditions (e.g., KOH) to form the diazabicyclo[4.2.0]octane core . Reaction conditions (e.g., temperature, solvent polarity) critically influence stereochemical outcomes .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and ring fusion positions. Infrared (IR) spectroscopy identifies carbonyl and amine functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (212.29 g/mol) and purity. X-ray crystallography may resolve ambiguities in bicyclic conformation .
Q. What biological activities are associated with this compound, and how do they compare to analogs?
The compound exhibits GLP-1 receptor modulation, as shown in comparative studies. For example, the trans-isomer (CAS 2648861-36-1) demonstrates higher receptor affinity than cis-analogs (e.g., tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate), attributed to optimal spatial alignment of nitrogen atoms in the bicyclic core . Bioactivity assays (e.g., cAMP activation) are used to quantify potency .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how are they mitigated?
Steric hindrance in the bicyclic scaffold can lead to racemization during deprotection steps. Strategies include:
Q. How can researchers resolve contradictions in reported biological activity data across similar diazabicyclo derivatives?
Discrepancies often stem from variations in assay conditions (e.g., cell lines, ligand concentrations). To address this:
- Standardize assays using isogenic cell models.
- Perform competitive binding studies with radiolabeled ligands.
- Use computational docking to validate binding poses against crystallographic receptor structures .
Q. What reaction optimization variables are critical for scaling up synthesis without compromising yield?
Key factors include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require strict moisture control.
- Catalyst loading: Reduced Pd/C or Rh-complex concentrations minimize side reactions in hydrogenation steps.
- Temperature gradients: Stepwise heating (e.g., 35°C → 60°C) improves regioselectivity in multi-step reactions .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Molecular dynamics simulations predict metabolic stability by analyzing:
- CYP450 binding affinities.
- Solubility parameters (logP, PSA).
- Bioisosteric replacements for the tert-butyl group to reduce hepatic clearance .
Q. What in vivo study designs are recommended to evaluate therapeutic potential while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
